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Compound of Interest
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Cat. No.: B610489

For Researchers, Scientists, and Drug Development Professionals

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical mediator of
inflammatory signaling downstream of the NOD1 and NOD2 pattern recognition receptors.[1][2]
[3] Its role in various inflammatory and autoimmune diseases has made it an attractive target
for therapeutic intervention. However, the development of specific RIPK2 inhibitors requires a
thorough understanding of their off-target effects to minimize potential toxicity and ensure on-
target efficacy. While a detailed, publicly available off-target kinase profile for RIPK2-IN-2 is not
readily accessible, this guide provides a comparative analysis of several well-characterized
RIPK2 inhibitors, offering insights into their selectivity and potential off-target liabilities. This
comparison is essential for researchers selecting appropriate tool compounds for preclinical
studies and for those involved in the development of novel RIPK2-targeted therapies.

Comparative Analysis of RIPK2 Inhibitor Selectivity

The following table summarizes the on-target potency and off-target profiles of several known
RIPK2 inhibitors. The data is compiled from various kinase profiling studies and highlights the
diverse selectivity profiles of these compounds.
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Inhibitor

RIPK2 Potency (IC50/Kd)

Key Off-Targets and
Selectivity Profile

WEHI-345

IC50: 130 nM, Kd: 46 nM[4][5]

Highly selective for RIPK2.
Shows negligible activity
against RIPK1, RIPK4, and
RIPK5 (Kd > 10,000 nM) and a
panel of 95 other kinases
when tested at 1 pM.[5]

GSK583

IC50: 5 nM[4]

Generally selective across a
panel of 300 kinases at 1 uM.
[6] However, it exhibits off-
target activity against the
hERG ion channel (IC50 =
7.45 pM) and RIPK3 (IC50 =
16 nM), which has limited its
clinical development.[7][8][9]

Regorafenib

IC50 for RIPK2 not specified,

but known to inhibit.

A multi-kinase inhibitor
targeting VEGFR1-3, TIE2,
PDGFR-B, FGFR1, KIT, RET,
RAF1, and BRAF.[10][11][12]
[13][14] Its broad-spectrum
activity makes it a non-

selective probe for RIPK2.

IC50 for RIPK2 not specified,

A multi-kinase inhibitor with
high affinity for at least 40
kinases, including VEGFR,

Ponatinib
but known to inhibit. PDGFR, FGFR, Src, KIT, and
RET, with IC50 values in the
low nanomolar range.[15][16]
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Reported to have a more
favorable off-target profile
compared to its analog OD36,

OD38 IC50: 14.1 nM[17] S _
with its inhibitory effect being
less influenced by

concentration changes.[6][17]

Signaling Pathway of RIPK2

RIPK2 is a central kinase in the NOD-like receptor signaling pathway. Upon activation by
bacterial peptidoglycans, NOD1 and NOD?2 recruit RIPK2, leading to its autophosphorylation
and subsequent activation of downstream signaling cascades, primarily the NF-kB and MAPK
pathways. This results in the production of pro-inflammatory cytokines.
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Caption: The NOD-RIPK2 signaling cascade leading to pro-inflammatory gene expression.
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Experimental Protocols for Kinase Profiling

Assessing the off-target profile of a kinase inhibitor is crucial for its development as a selective
therapeutic agent. Two widely used platforms for this purpose are KINOMEscan and KiNativ.

KINOMEscan (DiscoverX/Eurofins Discovery)

This method is an in vitro competition binding assay that quantitatively measures the
interaction of a test compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,
active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to
the solid support is quantified using gPCR of the DNA tag. A reduction in the amount of bound
kinase in the presence of the test compound indicates binding.

Methodology:

o Assay Components: The three main components are a DNA-tagged kinase, an immobilized
ligand, and the test compound.

o Competition Assay: The test compound is incubated with the DNA-tagged kinase and the
immobilized ligand. If the compound binds to the kinase's active site, it will prevent the
kinase from binding to the immobilized ligand.

o Quantification: The amount of kinase bound to the solid support is measured by quantitative
PCR (gPCR) of the DNA tag.

o Data Analysis: The results are typically reported as the percentage of the control (%Citrl),
where a lower percentage indicates stronger binding of the test compound. Dissociation
constants (Kd) can be determined by running the assay with a range of compound
concentrations.

KiNativ (ActivX Biosciences)

This is an activity-based protein profiling (ABPP) platform that assesses inhibitor binding to
kinases in their native cellular environment (cell or tissue lysates).
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Principle: This method utilizes biotinylated acyl phosphates of ATP or ADP that covalently label
a conserved lysine residue in the ATP-binding pocket of active kinases. The extent of labeling
is quantified by mass spectrometry. A kinase inhibitor will compete with the probe for binding to
the active site, resulting in reduced labeling.

Methodology:

Lysate Preparation: Cells or tissues are lysed to release the native kinases.
« Inhibitor Treatment: The lysate is incubated with the test inhibitor at various concentrations.

e Probe Labeling: A biotinylated ATP/ADP acyl phosphate probe is added to the lysate. The
probe covalently attaches to the active site of kinases that are not occupied by the inhibitor.

e Enrichment and Digestion: The labeled proteins are enriched using streptavidin beads and
then digested, typically with trypsin, to generate peptides.

e Mass Spectrometry: The biotinylated peptides are analyzed by liquid chromatography-
tandem mass spectrometry (LC-MS/MS) to identify the kinases and quantify the extent of
probe labeling.

» Data Analysis: The potency of the inhibitor for each kinase is determined by measuring the
reduction in probe labeling as a function of inhibitor concentration, allowing for the
calculation of IC50 values.
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Generalized Kinase Profiling Workflow
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Caption: Overview of in vitro and in situ kinase inhibitor profiling methodologies.

Conclusion

The selection of a RIPK2 inhibitor for research or therapeutic development requires careful
consideration of its off-target kinase profile. While highly selective inhibitors like WEHI-345 are
valuable as research tools, others, such as GSK583, highlight the challenges of achieving
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selectivity while avoiding liabilities like hERG inhibition. Broad-spectrum inhibitors like
regorafenib and ponatinib, although potent against RIPK2, have extensive off-target effects that
must be considered in the context of their polypharmacology. A comprehensive assessment of
an inhibitor's selectivity using established platforms like KINOMEscan or KiNativ is a critical
step in advancing our understanding of RIPK2 biology and in the development of safe and
effective RIPK2-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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